1,2-Diethyl-3-methyldiaziridine
Description
Properties
CAS No. |
39169-68-1 |
|---|---|
Molecular Formula |
C6H14N2 |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
1,2-diethyl-3-methyldiaziridine |
InChI |
InChI=1S/C6H14N2/c1-4-7-6(3)8(7)5-2/h6H,4-5H2,1-3H3 |
InChI Key |
MWEHSJCMXKPFNI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(N1CC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diethyl-3-methyldiaziridine can be synthesized through several methods. One common approach involves the reaction of N-chloroethylamine with ethylamine in the presence of potassium carbonate and a small amount of water in chloroform under high pressure (500 MPa) . This method does not require carbonyl compounds and yields high amounts of the desired diaziridine.
Another method involves the reaction of acetaldehyde with N-chloroethylamine in the presence of excess ethylamine . This reaction proceeds through the formation of an intermediate iminium cation, which then cyclizes to form this compound.
Industrial Production Methods
Industrial production of this compound typically follows the high-pressure synthesis method due to its efficiency and high yield. The use of readily available starting materials and the avoidance of carbonyl compounds make this method economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,2-Diethyl-3-methyldiaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diazirine derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted diaziridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Diazirine derivatives.
Reduction: Amine derivatives.
Substitution: Substituted diaziridines with various functional groups.
Scientific Research Applications
1,2-Diethyl-3-methyldiaziridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex nitrogen-containing heterocycles.
Biology: Investigated for its potential neurotropic activity and low toxicity.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,2-Diethyl-3-methyldiaziridine involves its ability to undergo ring-opening reactions. The strained diaziridine ring can be activated by electron-withdrawing groups or acids, leading to the formation of reactive intermediates that can interact with various molecular targets . These interactions can result in the formation of new chemical bonds and the modification of existing ones, contributing to the compound’s reactivity and potential biological activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
(a) Aziridine Derivatives
Aziridines (three-membered rings with one nitrogen atom) share structural similarities with diaziridines but differ in electronic properties due to the absence of a second nitrogen. For example:
- (2S,3R)-3-Iodomethyl-1-methylaziridine (Compound 45) : Synthesized via HF-pyridine-mediated deprotection in methanol, yielding 90% after chromatographic purification. Functional groups (iodomethyl, methyl) enhance electrophilicity compared to 1,2-Diethyl-3-methyldiaziridine.
(b) Diazetidinone Derivatives
1,3-Diazetidin-2-ones (four-membered rings with two nitrogens) exhibit reduced ring strain but similar reactivity. Recent studies highlight their use in drug design . However, synthetic challenges, such as controlling stereochemistry, differentiate them from diaziridines.
Key Physicochemical and Spectral Comparisons
Reactivity and Stability
- Ring Strain : Diaziridines exhibit higher strain than aziridines, leading to faster ring-opening reactions under acidic conditions.
- Electrophilicity : The iodomethyl group in aziridine derivatives (e.g., Compound 45) increases susceptibility to nucleophilic attack compared to ethyl/methyl-substituted diaziridines.
- Thermal Stability: Diazetidinones are more thermally stable due to reduced ring strain, whereas diaziridines may decompose at elevated temperatures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
